SANTALOL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

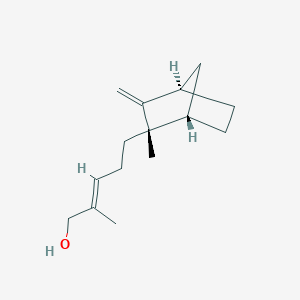

SANTALOL is a complex organic compound characterized by its unique bicyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SANTALOL typically involves multiple steps. One common method includes the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

SANTALOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

科学的研究の応用

Anticancer Applications

Santalol exhibits significant anticancer properties, particularly against various types of cancer cells. Research has demonstrated its efficacy in inhibiting the growth and migration of cancer cells through multiple mechanisms.

Case Studies

- Breast Cancer : In vitro studies showed that this compound treatment led to a marked reduction in cell viability and proliferation in breast cancer cell lines. The IC50 value for tumor-endothelial cell proliferation was recorded at 17.8 μM .

- Prostate Cancer : Studies involving PC-3 human prostate cancer cell lines revealed that this compound effectively inhibited tumor growth and angiogenesis, showcasing its potential as a therapeutic agent .

Anti-inflammatory Properties

This compound also exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Cosmetic Applications

Due to its skin benefits, this compound is increasingly utilized in cosmetic formulations.

Skin Care Products

This compound's ability to inhibit tyrosinase makes it a valuable ingredient in products designed to lighten skin or treat hyperpigmentation. Its antioxidant properties also contribute to skin health by combating oxidative stress .

Agricultural Applications

Research indicates that this compound may have applications beyond human health, including agricultural uses.

Insecticidal Activity

This compound has demonstrated insecticidal properties, with studies reporting LD50 values indicating its effectiveness against various pests. This suggests potential for use as a natural pesticide .

Summary Table of this compound Applications

作用機序

The mechanism by which SANTALOL exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Bicyclo[2.2.1]heptan-2-ol: Shares a similar bicyclic structure but differs in functional groups.

(1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with different substituents.

Uniqueness

SANTALOL is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

特性

CAS番号 |

11031-45-1 |

|---|---|

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC名 |

(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1 |

InChIキー |

OJYKYCDSGQGTRJ-PIDYCISJSA-N |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

異性体SMILES |

C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO |

正規SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

密度 |

0.965-0.975 |

Key on ui other cas no. |

77-42-9 11031-45-1 |

物理的記述 |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

ピクトグラム |

Irritant |

溶解性 |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin. Miscible at room temperature (in ethanol) |

同義語 |

santalol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does santalol exert its chemopreventive effects against skin cancer?

A1: α-Santalol exhibits chemopreventive effects against skin cancer through multiple mechanisms. It inhibits tumor initiation and promotion by suppressing the activity of ornithine decarboxylase (ODC) [, , ], an enzyme crucial for cell proliferation. Moreover, α-santalol induces apoptosis, a programmed cell death mechanism, in skin cancer cells [, , , ].

Q2: Does this compound influence cell cycle progression?

A2: Yes, α-santalol induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human epidermoid carcinoma A431 cells [, ] and human breast cancer cells (both ER-positive and ER-negative) []. This arrest disrupts the tightly regulated cell cycle, preventing uncontrolled proliferation often observed in cancer.

Q3: Does this compound impact inflammation?

A3: Yes, both sandalwood oil and its purified components, α-santalol and β-santalol, have shown anti-inflammatory properties. They suppress the production of various cytokines and chemokines stimulated by lipopolysaccharides in skin cells []. This anti-inflammatory activity contributes to its therapeutic potential in inflammatory skin conditions.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H24O, and its molecular weight is 220.35 g/mol.

Q5: What are the key spectroscopic features of this compound?

A5: Spectroscopic data, including NMR and GC-MS, are crucial for the characterization of this compound. For instance, α-santalol was isolated from sandalwood oil and characterized by nuclear magnetic resonance and gas chromatography-mass spectrometry [].

Q6: How does the stereochemistry of the this compound molecule influence its odor?

A6: The odor profile of this compound is greatly influenced by its stereochemistry. Research indicates that (Z)-α-santalol possesses a distinct woody odor, while the (E)-isomer is odorless or exhibits different odor profiles []. This difference highlights the importance of stereochemistry in odor perception.

Q7: Does modifying the side chain of this compound affect its odor?

A7: Yes, modifying the side chain of this compound can significantly impact its odor. Studies have investigated the structure-odor relationship of α-santalol derivatives with modified side chains, revealing that changes to the side chain can alter the odor profile [, ]. These findings underline the importance of the side chain in defining the overall odor characteristics of this compound.

Q8: Has this compound shown efficacy in animal models of disease?

A8: α-Santalol demonstrates chemopreventive effects in various mouse models of skin carcinogenesis, including CD-1, SENCAR, and SKH-1 mice [, , , , , , , ]. These preclinical studies provide strong evidence for this compound's potential as a chemopreventive agent.

Q9: What is the role of this compound in traditional medicine?

A9: Sandalwood and its oil, rich in this compound, have been used in traditional Indian medicine (Ayurveda) for centuries to treat a wide range of ailments, including skin diseases, digestive issues, and fever [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。